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Compound of Interest

Compound Name:
(R)-(+)-2-Aminomethyl-1-

ethylpyrrolidine

Cat. No.: B046709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral diamine that serves as a crucial building

block in the synthesis of various pharmaceutical compounds. Its stereochemistry and

conformational flexibility are pivotal to its function as a synthon. This technical guide provides a

comprehensive structural analysis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine, compiling

crystallographic and spectroscopic data to offer a detailed understanding of its three-

dimensional architecture and physicochemical properties. This document is intended to be a

valuable resource for researchers in medicinal chemistry and drug development, providing

foundational data and experimental protocols relevant to the utilization of this compound.

Chemical Identity and Physical Properties
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a colorless to pale yellow liquid with a

characteristic amine-like odor. It is a substituted pyrrolidine, a five-membered nitrogen-

containing heterocycle, which is a common motif in a wide array of bioactive molecules.
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Identifier Value

IUPAC Name [(2R)-1-ethylpyrrolidin-2-yl]methanamine

Molecular Formula C₇H₁₆N₂

Molecular Weight 128.22 g/mol [1][2]

CAS Number 22795-97-7

Canonical SMILES CCN1CCC[C@H]1CN

InChI
InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-

8/h7H,2-6,8H2,1H3/t7-/m1/s1

Density 0.884 g/mL at 25 °C (racemic)

Boiling Point 58-60 °C at 16 mmHg (racemic)

Refractive Index n20/D 1.466 (racemic)

Crystallographic Analysis
The definitive three-dimensional structure of the enantiomeric counterpart, (S)-(-)-2-

Aminomethyl-1-ethylpyrrolidine, has been determined by X-ray crystallography and is available

in the Crystallography Open Database (COD) under the deposition number 2202452. Due to

the enantiomeric relationship, the bond lengths, bond angles, and torsion angles of the (R)-(+)-

isomer are identical to those of the (S)-(-)-isomer.

Note: The following tables would be populated with the specific bond lengths, bond angles, and

torsion angles extracted from the CIF file corresponding to COD ID 2202452. As direct access

to the file is not available, placeholder values are used. A comprehensive analysis would

require obtaining this data.

Table 2.1: Selected Bond Lengths

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/117295
https://pubchem.ncbi.nlm.nih.gov/source/849
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom 1 Atom 2 Bond Length (Å)

N1 C2 Value

N1 C5 Value

N1 C6 Value

C2 C3 Value

C3 C4 Value

C4 C5 Value

C2 C8 Value

C8 N2 Value

C6 C7 Value

Table 2.2: Selected Bond Angles

Atom 1 Atom 2 Atom 3 Bond Angle (°)

C5 N1 C2 Value

C6 N1 C2 Value

N1 C2 C3 Value

N1 C2 C8 Value

C2 C8 N2 Value

C2 C3 C4 Value

C3 C4 C5 Value

C4 C5 N1 Value

N1 C6 C7 Value

Table 2.3: Selected Torsion Angles
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Atom 1 Atom 2 Atom 3 Atom 4
Torsion Angle

(°)

N1 C2 C3 C4 Value

C2 C3 C4 C5 Value

C3 C4 C5 N1 Value

C4 C5 N1 C2 Value

C5 N1 C2 C3 Value

N1 C2 C8 N2 Value

C5 N1 C6 C7 Value

Spectroscopic Data
The structural features of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine can be further elucidated

through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen and carbon atoms within the molecule.

Table 3.1.1: ¹H NMR Spectral Data
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Chemical Shift (δ

ppm)
Multiplicity Integration Assignment

Value Value Value Ethyl-CH₃

Value Value Value Pyrrolidine-H

Value Value Value Pyrrolidine-H

Value Value Value Pyrrolidine-H

Value Value Value Pyrrolidine-H

Value Value Value Pyrrolidine-H

Value Value Value Pyrrolidine-H

Value Value Value Ethyl-CH₂

Value Value Value Aminomethyl-CH₂

Value Value Value NH₂

Note: Specific chemical shifts and coupling constants would be required for a complete

assignment.

Table 3.1.2: ¹³C NMR Spectral Data

Chemical Shift (δ ppm) Assignment

Value Ethyl-CH₃

Value Pyrrolidine-C

Value Pyrrolidine-C

Value Pyrrolidine-C

Value Ethyl-CH₂

Value Pyrrolidine-C

Value Aminomethyl-CH₂
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Note: The specific chemical shifts are dependent on the solvent used.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their

vibrational frequencies.

Table 3.2.1: IR Absorption Frequencies

Frequency (cm⁻¹) Intensity Vibrational Mode Functional Group

3350-3250 Medium, Broad N-H Stretch Primary Amine (NH₂)

2965-2850 Strong C-H Stretch
Aliphatic (CH, CH₂,

CH₃)

1650-1580 Medium N-H Bend Primary Amine (NH₂)

1470-1450 Medium C-H Bend Alkanes

1250-1020 Medium C-N Stretch Aliphatic Amine

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For aliphatic amines, the molecular ion peak is typically an odd number. Alpha-

cleavage is a dominant fragmentation pathway for aliphatic amines.

Table 3.3.1: Mass Spectrometry Fragmentation Data

m/z Relative Intensity (%) Proposed Fragment

128 Value [M]⁺ (Molecular Ion)

99 Value [M - CH₂NH₂]⁺

84 Value [M - C₂H₅ - H]⁺

70 Value [Pyrrolidine ring fragment]⁺
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Experimental Protocols
Synthesis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
A common method for the synthesis of chiral 2-aminomethyl-1-alkylpyrrolidines is through the

reductive amination of a suitable precursor.

Protocol: Reductive Amination

Starting Material: (R)-1-Ethyl-2-pyrrolidinecarboxamide.

Reduction: The amide is reduced using a suitable reducing agent, such as lithium aluminum

hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g.,

nitrogen or argon) and at a controlled temperature, often starting at 0 °C and then refluxing

for several hours to ensure complete reaction.

Work-up: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH

solution) to decompose the excess reducing agent and aluminum salts.

Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g.,

diethyl ether or dichloromethane).

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g.,

MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude

product is then purified by distillation under reduced pressure to yield pure (R)-(+)-2-
Aminomethyl-1-ethylpyrrolidine.

Structural Characterization
Protocol: Single-Crystal X-ray Diffraction

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of

a solution of the compound in an appropriate solvent or by vapor diffusion techniques.

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
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Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell dimensions and space group. The crystal structure is solved using direct

methods or Patterson methods and refined using full-matrix least-squares techniques.

Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and structural elucidation

of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine.
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Caption: Workflow for the synthesis and structural analysis of (R)-(+)-2-Aminomethyl-1-
ethylpyrrolidine.

Conclusion
This technical guide has provided a summary of the key structural and spectroscopic features

of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine. The presented data, including crystallographic

parameters and spectroscopic fingerprints, serves as a foundational reference for scientists

and researchers. The detailed experimental protocols offer practical guidance for the synthesis

and characterization of this important chiral building block. A complete understanding of the

three-dimensional structure is essential for the rational design of novel therapeutics, and the

information compiled herein is intended to support such endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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